molecular formula C7H7Cl3Si B8038251 Methyl-p-chlorophenyldichlorosilane CAS No. 825-93-4

Methyl-p-chlorophenyldichlorosilane

Cat. No.: B8038251
CAS No.: 825-93-4
M. Wt: 225.6 g/mol
InChI Key: MEBWZAUGQIWSFT-UHFFFAOYSA-N
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Description

Methyl-p-chlorophenyldichlorosilane is a chemical compound with the molecular formula C7H7Cl3Si and a molecular weight of 225.6 g/mol. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Methyl-p-chlorophenyldichlorosilane can be synthesized through several synthetic routes. One common method involves the reaction of p-chlorophenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the reactants and products.

In industrial production, the compound is often synthesized using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve additional steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Methyl-p-chlorophenyldichlorosilane undergoes various types of chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other functional groups, such as alkoxy or amino groups, using appropriate reagents and conditions . For example, the reaction with methanol in the presence of a base can yield methyl-p-chlorophenylmethoxysilane .

Hydrolysis of this compound in the presence of water produces silanols and hydrochloric acid. This reaction is typically carried out under acidic or basic conditions to facilitate the hydrolysis process .

Scientific Research Applications

Methyl-p-chlorophenyldichlorosilane is used in a variety of scientific research applications. In chemistry, it serves as a precursor for the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts. In biology, it is used in the modification of biomolecules to study their interactions and functions.

In the field of medicine, this compound is utilized in the synthesis of pharmaceutical intermediates and active ingredients. Its unique chemical properties make it a valuable tool for the development of new drugs and therapeutic agents. Additionally, in industry, the compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of methyl-p-chlorophenyldichlorosilane involves its ability to react with various nucleophiles, such as water, alcohols, and amines. The compound’s silicon-chlorine bonds are highly reactive, allowing it to undergo substitution reactions that result in the formation of new silicon-containing compounds . These reactions often involve the formation of intermediate species, such as silanols or siloxanes, which can further react to produce the desired products .

Comparison with Similar Compounds

Methyl-p-chlorophenyldichlorosilane can be compared with other similar compounds, such as methyltrichlorosilane and phenyltrichlorosilane. While all these compounds contain silicon-chlorine bonds, their reactivity and applications differ due to the presence of different substituents on the silicon atom .

    Methyltrichlorosilane: This compound has three chlorine atoms and one methyl group attached to the silicon atom.

    Phenyltrichlorosilane: This compound has three chlorine atoms and one phenyl group attached to the silicon atom.

This compound is unique due to the presence of both a methyl group and a p-chlorophenyl group, which impart distinct chemical properties and reactivity to the compound .

Properties

IUPAC Name

dichloro-(4-chlorophenyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWZAUGQIWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-93-4
Record name 1-Chloro-4-(dichloromethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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